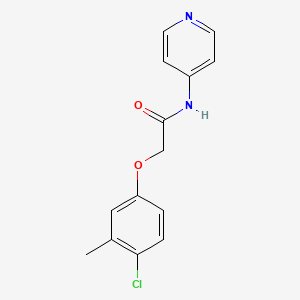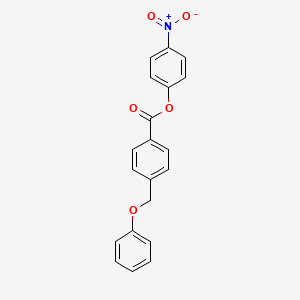
N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide is a synthetic compound that has been widely studied in scientific research due to its unique properties. This compound is also known as ENPA and has been found to have potential applications in various fields, including medicine, biotechnology, and materials science.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide is not fully understood. However, it has been proposed that ENPA interacts with cellular proteins and DNA, leading to changes in their function and structure. This interaction may result in the anti-inflammatory and anti-tumor properties observed in medical research.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has been found to have various biochemical and physiological effects. In medical research, ENPA has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. In biotechnology, ENPA has been used as a fluorescent probe for detecting proteins and DNA. In materials science, ENPA has been used as a building block for constructing functional materials.
実験室実験の利点と制限
The advantages of using N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide in lab experiments are its unique properties, including its anti-inflammatory and anti-tumor properties, fluorescent properties, and ability to act as a building block for constructing functional materials. The limitations of using ENPA in lab experiments are its potential toxicity and limited solubility in water.
将来の方向性
There are many future directions for research on N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide. In medicine, further studies are needed to determine the exact mechanism of action and potential therapeutic applications for ENPA. In biotechnology, research could focus on developing new fluorescent probes based on ENPA. In materials science, research could focus on using ENPA as a building block for constructing new functional materials with unique properties. Overall, N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has great potential for future scientific research in various fields.
合成法
The synthesis of N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide involves the reaction of 4-ethoxyaniline with 2-nitrobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting product is then reacted with acryloyl chloride to form N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide. This synthesis method has been optimized to produce high yields of pure ENPA.
科学的研究の応用
N-(4-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide has been studied extensively in scientific research due to its potential applications in various fields. In medicine, ENPA has been found to have anti-inflammatory and anti-tumor properties. In biotechnology, ENPA has been used as a fluorescent probe for detecting proteins and DNA. In materials science, ENPA has been used as a building block for constructing functional materials.
特性
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-23-15-10-8-14(9-11-15)18-17(20)12-7-13-5-3-4-6-16(13)19(21)22/h3-12H,2H2,1H3,(H,18,20)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNKRCAIKJLXGG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone](/img/structure/B5821855.png)
![1-(2-fluorophenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5821874.png)




![N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B5821904.png)
![N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5821913.png)

![N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)
![N-[4-(4-propionyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5821949.png)
![4-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5821957.png)

